molecular formula C9H8N4O2 B13170624 4-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid

4-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid

Cat. No.: B13170624
M. Wt: 204.19 g/mol
InChI Key: IMFQYEOGMGQJAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid (CAS 1933572-14-5) is a high-value heterocyclic building block with the molecular formula C9H8N4O2 and a molecular weight of 204.19 g/mol . This bifunctional compound, featuring a carboxylic acid and multiple nitrogen-containing rings, is primarily utilized in medicinal chemistry as a key precursor for the synthesis of more complex active molecules . Its core structure, which integrates pyrimidine and pyrazole pharmacophores, is commonly investigated for its potential to interact with various biological targets. Researchers value this scaffold for developing novel therapeutic agents, as pyrazoline and pyrimidine derivatives are known to exhibit a wide spectrum of pharmacological activities. These activities include, but are not limited to, acting as cannabinoid CB1 receptor antagonists, and possessing antimicrobial, anti-inflammatory, and anticancer properties . The compound serves as a critical intermediate in constructing molecular frameworks for targeted drug discovery programs, such as the development of enzyme inhibitors for neuroinflammation . This product is supplied for laboratory and research applications. It is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

4-methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H8N4O2/c1-5-7(9(14)15)4-10-8(13-5)6-2-11-12-3-6/h2-4H,1H3,(H,11,12)(H,14,15)

InChI Key

IMFQYEOGMGQJAB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C2=CNN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyrimidine-4-carboxylic acid with 1-methyl-4-pyrazole borate pinacol ester under suitable conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidine ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

4-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid can be contextualized by comparing it to analogous pyrimidine-5-carboxylic acid derivatives. Key differences in substituents at the pyrimidine 2-position influence physicochemical properties, synthetic accessibility, and biological interactions.

Table 1: Comparative Analysis of Pyrimidine-5-carboxylic Acid Derivatives

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight Synthesis Method Key Properties/Biological Relevance
4-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid 1H-pyrazol-4-yl C₉H₈N₄O₂ 204.19 g/mol Microwave-assisted coupling Potential RBP4 antagonism
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid Trifluoromethyl C₇H₅F₃N₂O₂ 224.12 g/mol Boronic acid cross-coupling Enhanced metabolic stability
4-Methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid 4-Methylphenyl C₁₃H₁₂N₂O₂ 228.25 g/mol Suzuki-Miyaura coupling Lipophilic; improved membrane permeability
4-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid 1,2,4-Triazol-3-yl C₈H₈N₄O₂ 192.18 g/mol Chemoselective displacement High polarity; solubility in aqueous media
2-Methylsulfanylpyrimidine-4-carboxylic acid Methylsulfanyl C₆H₆N₂O₂S 170.19 g/mol Thiolation of chloropyrimidines Thioether linkage for redox-sensitive prodrugs

Key Observations:

Synthetic Methods: The target compound is synthesized via microwave-assisted nucleophilic substitution, offering rapid reaction times and moderate yields (~70–80%) . In contrast, trifluoromethyl and aryl-substituted analogs often require transition metal-catalyzed cross-coupling (e.g., Suzuki reactions) , which may involve higher costs and purification challenges.

Trifluoromethyl groups improve metabolic stability and electronegativity, making such analogs suitable for CNS-targeting drugs .

Carboxamide derivatives (e.g., ) demonstrate broader biological activity due to their ability to form hydrogen bonds with enzymes or receptors .

Challenges and Limitations :

  • Pyrazole-containing derivatives may face synthetic hurdles in regioselective functionalization due to the heterocycle’s tautomerism .
  • Triazole and thioether analogs () exhibit higher solubility but reduced bioavailability compared to aryl-substituted compounds .

Biological Activity

4-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

The compound is characterized by the following chemical properties:

PropertyValue
Common Name4-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid
CAS Number1933572-14-5
Molecular FormulaC₉H₈N₄O₂
Molecular Weight204.19 g/mol

The biological activity of 4-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical pathways such as inflammation and cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy against various cancer cell lines, including:

  • MCF7 (breast cancer)
  • A549 (lung cancer)
  • NCI-H460 (lung cancer)

Table 1 summarizes the cytotoxic effects observed in different studies:

Cell LineIC₅₀ (µM)Reference
MCF70.01
A5490.95
NCI-H4600.03

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth.

Anti-inflammatory Effects

The pyrazole moiety is known for its anti-inflammatory properties . Compounds containing this structure have been reported to inhibit pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases. The ability of 4-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid to modulate inflammatory responses makes it a candidate for further research in treating conditions like rheumatoid arthritis and other inflammatory disorders.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several pyrazole derivatives, including 4-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid, against multiple cancer cell lines. The results indicated significant cytotoxicity with an IC₅₀ value as low as 0.01 µM for MCF7 cells, demonstrating its potential as a chemotherapeutic agent .
  • Mechanistic Insights : Further investigations into the mechanisms revealed that the compound might act by inhibiting specific kinases involved in cell cycle regulation, leading to reduced proliferation rates in cancer cells .
  • In Vivo Studies : Preliminary in vivo studies suggested that administration of this compound could reduce tumor size in xenograft models, supporting its potential application in cancer therapy .

Q & A

Q. How is the compound’s role in metal-organic frameworks (MOFs) explored for drug delivery?

  • Methodological Answer :

Ligand Design : The carboxylic acid group coordinates to metal nodes (e.g., Zn²⁺ or Cu²⁺) in DMF at 80°C .

Porosity Analysis : BET surface area measurements (N₂ adsorption at 77 K) assess MOF capacity for drug loading .

  • Advanced Characterization : PXRD and TGA confirm structural stability post-drug encapsulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.